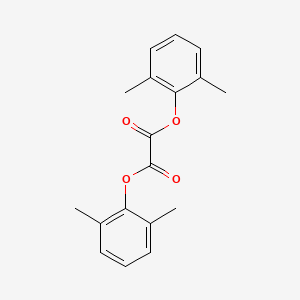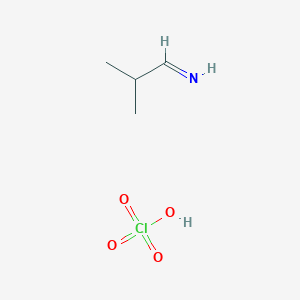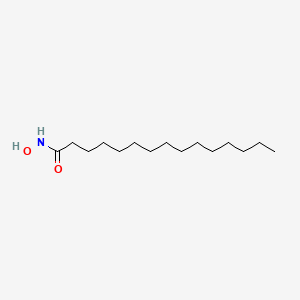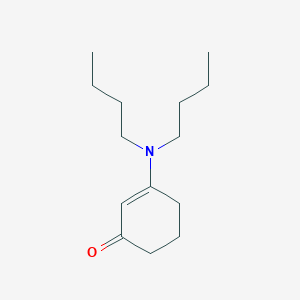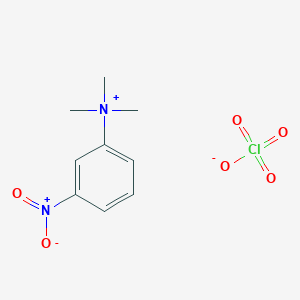
N,N,N-Trimethyl-3-nitroanilinium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl-3-nitroanilinium perchlorate is an organic compound with the molecular formula C9H13ClN2O6 It is a derivative of aniline, where the nitrogen atom is substituted with three methyl groups and a nitro group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-nitroanilinium perchlorate typically involves the nitration of N,N,N-trimethylaniline followed by the formation of the perchlorate salt. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the meta position of the benzene ring. The resulting N,N,N-trimethyl-3-nitroaniline is then reacted with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl-3-nitroanilinium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-oxygen functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups on the nitrogen atom can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other nitrogen-oxygen functional groups.
Reduction: Formation of N,N,N-trimethyl-3-aminoanilinium perchlorate.
Substitution: Formation of various N-alkyl or N-aryl derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl-3-nitroanilinium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrogen-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl-3-nitroanilinium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trimethylammonium group can interact with negatively charged sites on biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethyl-3-nitroanilinium chloride
- N,N,N-Trimethyl-3-nitroanilinium iodide
- N,N,N-Trimethyl-3-nitroanilinium bromide
Uniqueness
N,N,N-Trimethyl-3-nitroanilinium perchlorate is unique due to the presence of the perchlorate anion, which can influence its solubility, stability, and reactivity compared to other similar compounds
Eigenschaften
CAS-Nummer |
61065-31-4 |
|---|---|
Molekularformel |
C9H13ClN2O6 |
Molekulargewicht |
280.66 g/mol |
IUPAC-Name |
trimethyl-(3-nitrophenyl)azanium;perchlorate |
InChI |
InChI=1S/C9H13N2O2.ClHO4/c1-11(2,3)9-6-4-5-8(7-9)10(12)13;2-1(3,4)5/h4-7H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
MHKVSHSLYCAHSZ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)C1=CC=CC(=C1)[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
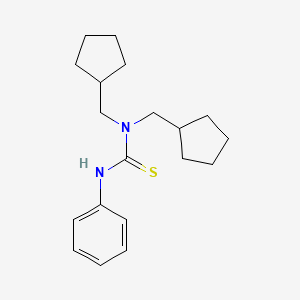
![Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid](/img/structure/B14588111.png)

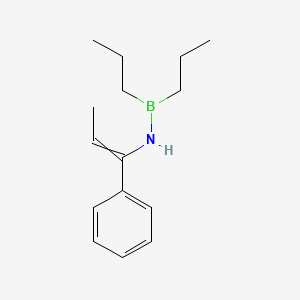
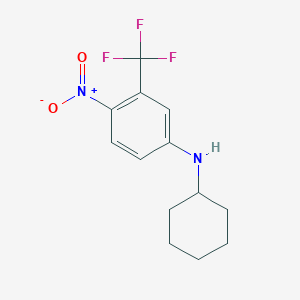
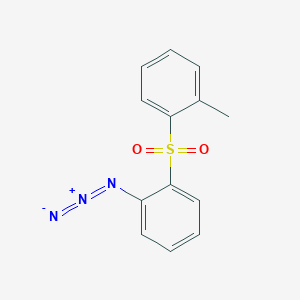
![(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol](/img/structure/B14588153.png)
